(5Z)-2-(2-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the class of thiazolo-triazolone derivatives, characterized by a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazol-6(5H)-one) with a (Z)-configured benzylidene substituent. Its structure includes a 2-methylphenyl group at position 2 and a 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl moiety at the methylidene position. The molecule’s complexity arises from the interplay of aromatic, heterocyclic, and conjugated systems, which influence its physicochemical and biological properties. Synthetically, it is prepared via condensation reactions between substituted thiazol-4(5H)-ones and pyrazole-aldehydes under mild, base-catalyzed conditions (e.g., K₂CO₃ in methanol), yielding moderate to excellent purity .
Properties
Molecular Formula |
C28H21N5OS |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H21N5OS/c1-18-12-14-20(15-13-18)25-21(17-32(30-25)22-9-4-3-5-10-22)16-24-27(34)33-28(35-24)29-26(31-33)23-11-7-6-8-19(23)2/h3-17H,1-2H3/b24-16- |
InChI Key |
RGZPUEOHKJCFCQ-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include various halogenating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The final step often involves the condensation of the pyrazole derivative with the thiazolotriazole intermediate under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(2-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substituents on the benzylidene, phenyl, or pyrazole moieties. Key comparisons include:
Biological Activity
The compound (5Z)-2-(2-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and anticonvulsant activities based on recent studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 495.6 g/mol. Its structure includes multiple aromatic rings and heterocycles that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have shown cytotoxic effects against various cancer cell lines. A notable study reported the development of novel thiazole derivatives that were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. One compound exhibited an IC50 value of 12.5 µM against A549 cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 12.5 |
| Compound B | NIH/3T3 | 15.0 |
| Compound C | MCF-7 | 10.0 |
Anti-inflammatory Activity
The pyrazole nucleus has been associated with anti-inflammatory effects. In a study examining various pyrazole derivatives, several compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one derivative showed an inhibition rate of 76% for TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | 76% | 10 |
| Compound E | 85% | 10 |
| Compound F | 61% | 10 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. In a picrotoxin-induced convulsion model, certain thiazole compounds exhibited protective effects with median effective doses (ED50) comparable to established anticonvulsants .
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant activity of various thiazole derivatives using the maximal electroshock seizure (MES) test. Compounds were administered at different doses and their protective indices calculated:
Table 3: Anticonvulsant Activity in Picrotoxin Model
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound G | 18.4 | 170.2 | 9.2 |
| Compound H | 20.0 | 180.0 | 9.0 |
Q & A
What are the standard synthetic routes for this compound, and how can its purity be ensured?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, starting with condensation of substituted pyrazole precursors with thiazolo-triazole intermediates. Key steps include:
- Cyclocondensation of thioamide derivatives with α-haloketones under reflux in ethanol or acetonitrile .
- Knoevenagel condensation to introduce the benzylidene group, requiring anhydrous conditions and catalysts like piperidine .
- Final purification via column chromatography or recrystallization using solvent mixtures (e.g., ethanol:DCM).
Purity is confirmed via HPLC (>95%) and structural validation using 1H/13C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS (exact mass: ~563.2 g/mol) .
How can reaction yields be optimized during the synthesis of this compound?
Level: Advanced
Answer:
Yield optimization requires careful control of:
- Temperature : Pyrazole-thiazole cyclization is sensitive to overheating; maintaining 70–80°C prevents side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene improves selectivity in Knoevenagel steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) accelerate imine formation, increasing yields by 15–20% .
- Workflow : Continuous flow reactors reduce reaction times and improve reproducibility for multi-step syntheses .
What spectroscopic techniques are critical for confirming the compound’s structure?
Level: Basic
Answer:
- 1H/13C NMR : Key signals include the thiazole C=S group (δ 165–170 ppm in 13C) and Z-configuration of the benzylidene group (confirmed by NOESY cross-peaks between H-5 and pyrazole protons) .
- FT-IR : Stretching vibrations at 1670 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S) .
- HRMS : Exact mass matching theoretical values (e.g., [M+H]+ at 564.2074) .
How can researchers address spectral discrepancies caused by impurities or tautomerism?
Level: Advanced
Answer:
- Impurity profiling : Use preparative TLC or HPLC to isolate byproducts (e.g., E-isomers or oxidized derivatives) and characterize them via 2D NMR .
- Tautomerism : Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can resolve equilibrium between thione and thiol tautomers .
- Crystallography : Single-crystal X-ray diffraction definitively resolves ambiguous stereochemistry .
What in vitro assays are recommended for evaluating its biological activity?
Level: Basic
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
- Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cells) .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ via ELISA) .
How can structure-activity relationship (SAR) studies guide derivative design?
Level: Advanced
Answer:
- Substituent modulation : Replace the 4-methylphenyl group on the pyrazole with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance anticancer potency .
- Bioisosterism : Substitute the thiazolo-triazole core with oxadiazole to improve metabolic stability .
- QSAR models : Use CoMFA/CoMSIA to correlate logP values (2.8–4.1) with membrane permeability .
What computational strategies predict binding modes with biological targets?
Level: Advanced
Answer:
- Molecular docking : AutoDock Vina or Glide simulations against 14-α-demethylase (PDB: 3LD6) or EGFR kinase (PDB: 1M17) .
- MD simulations : 100-ns trajectories in GROMACS assess stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Ser108 in 3LD6) .
How does pH affect the compound’s stability in biological assays?
Level: Advanced
Answer:
- Acidic conditions (pH < 5) : Hydrolysis of the triazole ring occurs, reducing activity. Stabilize with buffered saline (PBS, pH 7.4) .
- Alkaline conditions (pH > 9) : Thione-thiol tautomerism accelerates, requiring LC-MS monitoring to quantify active species .
How should contradictory bioactivity data between analogs be resolved?
Level: Advanced
Answer:
- Meta-analysis : Compare IC₅₀ values of analogs with 3-chlorophenyl (IC₅₀ = 8.2 µM) vs. 4-methylphenyl (IC₅₀ = 12.5 µM) substituents to identify steric vs. electronic effects .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out polypharmacology .
What comparative structural analyses distinguish this compound from analogs?
Level: Basic
Answer:
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target compound | Thiazolo-triazole | 4-Methylphenyl, Z-benzylidene | Anticancer (IC₅₀ = 9.3 µM) |
| Thiazole Derivative A | Thiazole | 3-Chlorophenyl | Antimicrobial (MIC = 16 µg/mL) |
| Triazole Derivative B | Triazole | Allyl, 4-ethoxyphenyl | Anti-inflammatory (IC₅₀ = 5 µM) |
The Z-benzylidene-thiazolo-triazole scaffold confers unique π-π stacking and hydrogen-bonding interactions, enhancing target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
